molecular formula C43H28BrN B571903 3-(7-Bromo-9,9-diphenyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole CAS No. 1207176-74-6

3-(7-Bromo-9,9-diphenyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole

Cat. No. B571903
M. Wt: 638.608
InChI Key: LMGSKQRCGSBPIK-UHFFFAOYSA-N
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Description

The compound “3-(7-Bromo-9,9-diphenyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole” is a complex organic molecule with the molecular formula C37H24BrN . It has a molecular weight of 562.50 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a carbazole and fluorene unit, both of which are fused ring systems. The carbazole unit is substituted with a phenyl group, and the fluorene unit is substituted with two phenyl groups and a bromine atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 562.50 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Safety And Hazards

The compound has been classified with the signal word "Warning" . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P501 (Dispose of contents/container to…), P270 (Do not eat, drink or smoke when using this product), P264 (Wash … thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .

properties

IUPAC Name

3-(7-bromo-9,9-diphenylfluoren-2-yl)-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H28BrN/c44-33-22-24-36-35-23-20-30(27-39(35)43(40(36)28-33,31-12-4-1-5-13-31)32-14-6-2-7-15-32)29-21-25-42-38(26-29)37-18-10-11-19-41(37)45(42)34-16-8-3-9-17-34/h1-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGSKQRCGSBPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C8=C2C=C(C=C8)Br)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H28BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697136
Record name 3-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9-phenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7-Bromo-9,9-diphenyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole

CAS RN

1207176-74-6
Record name 3-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9-phenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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